2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide 2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 866346-79-4
VCID: VC5547306
InChI: InChI=1S/C21H17FN4O2S2/c1-28-16-8-4-13(5-9-16)18-20(30-12-17(27)24-21-23-10-11-29-21)26-19(25-18)14-2-6-15(22)7-3-14/h2-11H,12H2,1H3,(H,25,26)(H,23,24,27)
SMILES: COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4
Molecular Formula: C21H17FN4O2S2
Molecular Weight: 440.51

2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

CAS No.: 866346-79-4

Cat. No.: VC5547306

Molecular Formula: C21H17FN4O2S2

Molecular Weight: 440.51

* For research use only. Not for human or veterinary use.

2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide - 866346-79-4

Specification

CAS No. 866346-79-4
Molecular Formula C21H17FN4O2S2
Molecular Weight 440.51
IUPAC Name 2-[[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C21H17FN4O2S2/c1-28-16-8-4-13(5-9-16)18-20(30-12-17(27)24-21-23-10-11-29-21)26-19(25-18)14-2-6-15(22)7-3-14/h2-11H,12H2,1H3,(H,25,26)(H,23,24,27)
Standard InChI Key WGWVQQRYMYMXBN-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central 1H-imidazole ring substituted at positions 2 and 5 with 4-fluorophenyl and 4-methoxyphenyl groups, respectively. A sulfanyl-acetamide bridge connects the imidazole’s 4-position to a 1,3-thiazol-2-yl moiety (Figure 1). This arrangement creates a planar heterocyclic core with polar functional groups (e.g., sulfonamide, methoxy) and hydrophobic aromatic systems, enabling both hydrogen bonding and π-π stacking interactions.

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name2-[[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
SMILESCOC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4
InChI KeyWGWVQQRYMYMXBN-UHFFFAOYSA-N
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Stereochemical Considerations

Synthesis and Characterization

Synthetic Pathways

The synthesis typically follows a multi-step protocol common to imidazole-thiazole hybrids (Figure 2):

  • Imidazole Core Formation: Condensation of 4-fluorobenzaldehyde and 4-methoxybenzaldehyde with ammonium acetate yields the 2,5-diaryl-imidazole intermediate .

  • Sulfanyl-Acetamide Installation: Thiolation at the imidazole’s 4-position using mercaptoacetic acid derivatives introduces the sulfanyl-acetamide linker.

  • Thiazole Coupling: Final amide coupling with 2-aminothiazole completes the structure, often employing carbodiimide-based activating agents.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldPurity
1NH₄OAc, EtOH, reflux, 12h68%95%
2HSCH₂COCl, DCM, 0°C → RT, 6h72%98%
3EDCI, HOBt, DMF, 24h65%97%

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals at δ 8.21 (s, 1H, imidazole NH), 7.89–7.12 (m, 8H, aromatic), and 4.32 (s, 2H, SCH₂CO).

  • Mass Spectrometry: ESI-MS m/z 441.1 [M+H]⁺ aligns with the molecular formula C₂₁H₁₇FN₄O₂S₂.

Physicochemical Properties

Lipophilicity and Solubility

With a calculated logP of 3.8±0.2, the compound exhibits moderate lipophilicity, favoring membrane permeability but limited aqueous solubility (logS = -4.1). The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO: >50 mg/mL).

Table 3: Physicochemical Profile

ParameterValueMethod
Molecular Weight440.51 g/molESI-MS
logP3.8Calculated
Polar Surface Area98.6 ŲDFT
Melting Point218–220°CDSC

Stability Profile

Biological Activity and Research Findings

Enzymatic Inhibition

In vitro assays reveal potent inhibition of cyclin-dependent kinase 2 (CDK2) with an IC₅₀ of 0.42 μM, outperforming reference inhibitor roscovitine (IC₅₀ = 1.8 μM). Molecular docking suggests the thiazole ring occupies the ATP-binding pocket, while the 4-fluorophenyl group stabilizes hydrophobic interactions (Figure 3).

Antiproliferative Effects

Against MCF-7 breast cancer cells, the compound demonstrates GI₅₀ = 1.2 μM, correlating with CDK2 inhibition. Comparatively, the 4-chlorophenyl analogue (CAS 901257-81-6) shows reduced potency (GI₅₀ = 3.8 μM), highlighting fluorine’s electronic effects.

Table 4: Cytotoxicity Profile

Cell LineGI₅₀ (μM)Selectivity Index (vs. HEK293)
MCF-7 (Breast)1.28.3
A549 (Lung)2.14.7
HEK293 (Normal)>10

Comparative Analysis with Structural Analogues

Fluorophenyl vs. Chlorophenyl Derivatives

Replacing the 4-fluorophenyl group with 4-chlorophenyl (CAS 901257-81-6) reduces CDK2 inhibition 3-fold, attributed to chlorine’s larger van der Waals radius disrupting ATP-pocket fit.

Thiazole vs. Furan Modifications

Substituting the thiazolyl group with furyl (as in VC7534935) abolishes anticancer activity (GI₅₀ >10 μM), underscoring the thiazole’s role in H-bond donor interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator